![molecular formula C23H20N2O2 B3034511 (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 182122-08-3](/img/structure/B3034511.png)
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Vue d'ensemble
Description
The compound "(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)" is a chiral bis(oxazoline) complex, which is part of a family of compounds that have been extensively studied for their applications in catalysis, particularly in asymmetric synthesis . These compounds are known for their ability to act as ligands in transition metal catalysis, facilitating various chemical reactions including cyclopropanation and phospho-transfer reactions .
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds typically involves the condensation of cyclopropane carboxylic acids with amines, followed by cyclization reactions. For instance, indazole derivatives have been synthesized by condensing phenylcarbamoyl cyclopropane carboxylic acid with morpholino-indazol-3-amine, which in turn is prepared from difluorobenzonitrile . Similarly, tris(oxazolinyl)cyclopropanes can be synthesized by treating chloromethyl oxazoline with strong bases . The synthesis of the specific compound would likely follow analogous strategies, utilizing appropriate starting materials and reaction conditions to incorporate the indeno[1,2-d]oxazole moieties.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives and related bis(oxazoline) complexes is often elucidated using single-crystal X-ray analysis, which provides detailed information about the bond lengths, bond angles, and overall geometry of the molecule . Density functional theory (DFT) calculations are also employed to optimize the geometric parameters and to compare them with experimental X-ray diffraction values . These analyses reveal the chiral nature and the precise three-dimensional arrangement of the atoms within the molecule, which is crucial for understanding the compound's reactivity and catalytic properties.
Chemical Reactions Analysis
Cyclopropane-containing compounds and bis(oxazoline) ligands are known to catalyze a variety of chemical reactions. For example, rhodium(II) complexes with bis(oxazoline) ligands have been used to catalyze the cyclopropanation of olefins with high yields and enantioselectivities . The synthesis of oxazoles from cyclopropane dicarboxylates in the presence of nitriles and tin(IV) chloride is another example of a reaction facilitated by these types of compounds . The specific compound would likely exhibit similar catalytic capabilities, potentially in asymmetric cyclopropanation and phospho-transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives and bis(oxazoline) complexes are characterized by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These compounds typically exhibit distinct electronic properties, such as a specific HOMO-LUMO energy gap, which can be analyzed using DFT calculations . The molecular electrostatic potential (MEP) surface maps are also studied to identify potential reaction sites on the molecule . Additionally, the intermolecular interactions within the crystal structures, such as hydrogen bonding patterns, are analyzed using Hirshfeld surface analysis . These properties are essential for understanding the behavior of the compound in different environments and its interaction with other molecules during catalytic processes.
Applications De Recherche Scientifique
Catalytic Phospho-Transfer Applications
A study by Jiang et al. (2001) explores the use of chiral bis(oxazoline) complexes in catalytic phospho-transfer reactions. These complexes, including those with ligands based on (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole), showed a tendency to favor hydrolysis of starting diorgano-H-phosphonates over nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).
Synthesis of Chiral Ligands
Hofstra et al. (2020) detailed the synthesis of chiral bisoxazoline ligands, including (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole). The process involves a series of reactions that culminate in the formation of these complex ligands (Hofstra et al., 2020).
Silver(I) and Gold(I) Complexes Synthesis
Borrajocalleja et al. (2016) synthesized dinuclear and mononuclear silver(I) and gold(I) complexes containing enantiopure Pybox ligands. These complexes, including those with (3aS,3a'S,8aR,8a'R)-indane-pybox, were studied for their structural properties and potential use in catalysis (Borrajocalleja et al., 2016).
Conformational Analysis in Solution
A study by Aamouche and Stephens (2011) conducted a conformational analysis of the chiral bisoxazoline: 2,2′-methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (also named IndaBOX) in solution. Their research utilized Density Functional Theory (DFT) and vibrational circular dichroism spectroscopy to understand the conformations and properties of this molecule (Aamouche & Stephens, 2011).
Catalysis in Aziridines and Cyclopropanes Formation
Research by Krumper et al. (2003) describes the use of bis(oxazoline) complexes of monomeric rhodium(II) as catalysts in the formation of aziridines and cyclopropanes from ethyl diazoacetate. These catalysts, which likely include derivatives of (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole), demonstrated high efficiency and selectivity in these reactions (Krumper et al., 2003).
Photocycloaddition Studies
Andresen and Margaretha (1998) explored the photocycloaddition reactions of certain cyclohexenones with alkenes. While this study did not directly involve (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole), similar compounds and mechanisms were investigated (Andresen & Margaretha, 1998).
Propriétés
IUPAC Name |
(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2/t17-,18-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUBVPPOPQZ-ZRNYENFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



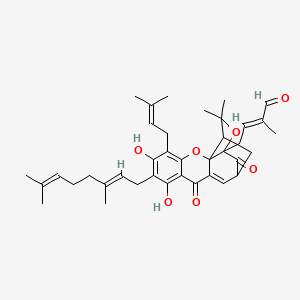

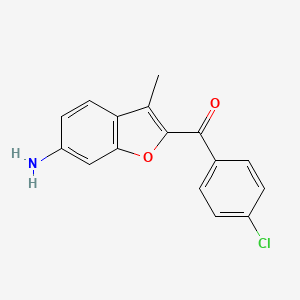

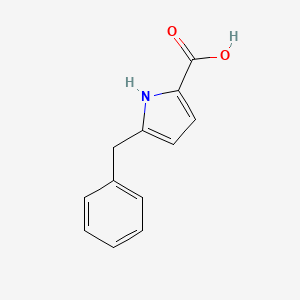

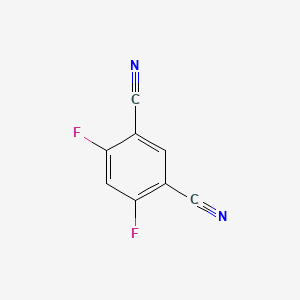
![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)
![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)
![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)
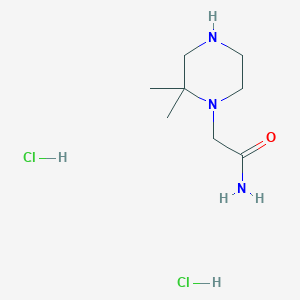
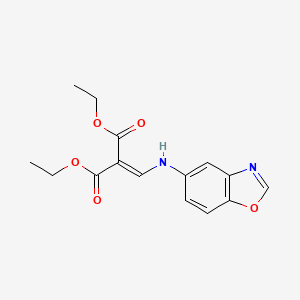
![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)
